4-[(3-Fluorophenyl)methylidene]piperidine hydrochloride
Description
Properties
IUPAC Name |
4-[(3-fluorophenyl)methylidene]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN.ClH/c13-12-3-1-2-11(9-12)8-10-4-6-14-7-5-10;/h1-3,8-9,14H,4-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVXPSFJVIFFBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=CC2=CC(=CC=C2)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Fluorophenyl)methylidene]piperidine hydrochloride typically involves the reaction of 3-fluorobenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Fluorophenyl)methylidene]piperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding reduced products.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorophenyl oxides, while reduction may produce fluorophenyl alcohols.
Scientific Research Applications
Preliminary studies indicate that 4-[(3-Fluorophenyl)methylidene]piperidine hydrochloride exhibits significant biological activity, particularly in the following areas:
- Serotonin Receptor Interaction : The compound shows promising interactions with serotonin receptors, which may underlie its potential antidepressant effects. Further studies are required to elucidate its specific mechanisms of action and therapeutic potential.
- Potential Therapeutic Applications :
Medicinal Chemistry
The compound is notable for its applications in medicinal chemistry, particularly in developing new antidepressants and anxiolytics. Its structural similarity to known selective serotonin reuptake inhibitors (SSRIs) suggests potential efficacy in treating mood disorders .
Proteomics Research
In proteomics, this compound serves as a non-ionic organic buffering agent used in cell cultures, maintaining pH levels conducive to biological experiments . This aspect highlights its versatility beyond pharmacological applications.
Mechanism of Action
The mechanism of action of 4-[(3-Fluorophenyl)methylidene]piperidine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group allows for strong binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a detailed comparison with structurally similar compounds:
Structural and Molecular Comparisons
Table 1: Key Structural and Molecular Data
Key Observations:
Pharmacological and Application Insights
While direct data on 4-[(3-Fluorophenyl)methylidene]piperidine HCl is scarce, related piperidine derivatives have documented uses:
Biological Activity
4-[(3-Fluorophenyl)methylidene]piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a 3-fluorobenzylidene group. Its chemical formula is CHClF, and it has a molecular weight of 229.68 g/mol. The presence of the fluorine atom enhances its lipophilicity, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It is hypothesized to act as an inhibitor of certain neurotransmitter reuptake mechanisms, similar to other piperidine derivatives. This can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, potentially contributing to its therapeutic effects.
Pharmacological Effects
Research indicates that this compound may exhibit a range of pharmacological effects:
Research Findings and Case Studies
- In Vitro Studies : A study conducted on various piperidine derivatives demonstrated that modifications in the structure significantly affected their biological activity. The introduction of a fluorine atom was shown to enhance binding affinity to certain receptors .
- Animal Models : In animal models, compounds with similar structures have been tested for their analgesic and antidepressant effects. For instance, one study reported that piperidine derivatives could reduce pain responses in mice .
- Toxicology Studies : Toxicity assessments have shown that while many piperidine derivatives possess beneficial pharmacological properties, they also require careful evaluation for potential side effects. Acute toxicity tests indicated an LD50 range that suggests moderate safety profiles at therapeutic doses .
Comparative Analysis
| Property | This compound | Other Piperidine Derivatives |
|---|---|---|
| Molecular Weight | 229.68 g/mol | Varies |
| Antidepressant Activity | Potentially high | High in many cases |
| Analgesic Effects | Suggested but not confirmed | Confirmed in several studies |
| Antimicrobial Properties | Limited data available | Documented in various studies |
Q & A
Q. What are the common synthetic routes for 4-[(3-Fluorophenyl)methylidene]piperidine hydrochloride, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation reactions between piperidine derivatives and fluorinated aromatic aldehydes. A methodological approach involves:
- Base-catalyzed reactions : Using alkaline conditions (e.g., sodium hydroxide in dichloromethane) to facilitate Schiff base formation between the piperidine amine and 3-fluorobenzaldehyde .
- Solvent selection : Polar aprotic solvents like dichloromethane or ethers improve reaction efficiency by stabilizing intermediates .
- Purification : Chromatography or recrystallization ensures high purity (>98%), as impurities (e.g., unreacted starting materials) can skew pharmacological results .
Optimization factors include temperature control (20–25°C to prevent side reactions) and stoichiometric ratios (1:1 amine:aldehyde to minimize byproducts) .
Q. How can researchers confirm the structural integrity of this compound?
Structural validation requires multi-technique analysis:
- NMR spectroscopy : H and C NMR identify key resonances (e.g., imine protons at δ 8.2–8.5 ppm, fluorophenyl aromatic signals) .
- Mass spectrometry (LC/MS) : Confirm molecular ion peaks (e.g., [M+H] at expected m/z) and rule out degradants .
- Elemental analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values to ensure stoichiometric accuracy .
- Melting point : Consistency with literature values (e.g., 175–177°C) indicates purity .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Storage : Store at 2–8°C in airtight, light-protected containers to prevent hygroscopic degradation .
- PPE : Use nitrile gloves, lab coats, and NIOSH-approved respiratory protection to avoid inhalation of aerosols .
- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination .
- Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile intermediates (e.g., hydrogen chloride gas) .
Advanced Research Questions
Q. How does this compound interact with biological targets, such as serotonin receptors?
The compound’s fluorophenyl and piperidine moieties suggest activity as a serotonin receptor modulator:
- In vitro assays : Competitive binding studies (e.g., radioligand displacement using H-5-HT) quantify affinity (K) for 5-HT or 5-HT receptors .
- Functional assays : Measure cAMP inhibition or calcium flux in transfected HEK293 cells to assess agonist/antagonist profiles .
- Structural analogs : Compare with derivatives like (–)-trans-4-(4-fluorophenyl)-3-(4-methoxyphenoxy)methylpiperidine, which show enhanced 5-HT potentiation via methoxy substituents .
Q. How should researchers address contradictions in reported biological activities of this compound?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) to ensure reproducibility .
- Impurity profiles : Quantify byproducts (e.g., acetone in NMR, ≤0.2%) via HPLC with UV/Vis detection at 206 nm .
- Solvent effects : Test activity in multiple solvents (e.g., DMSO vs. saline) to rule out vehicle-induced artifacts .
Meta-analyses of published IC values and ligand efficiency metrics can clarify structure-activity relationships (SAR) .
Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?
- Accelerated stability testing : Incubate at 37°C in phosphate-buffered saline (pH 7.4) and analyze degradation kinetics via LC-MS .
- Forced degradation : Expose to UV light, oxidizing agents (HO), or acidic/basic conditions to identify labile groups (e.g., imine bonds) .
- Metabolite profiling : Use liver microsomes or hepatocytes to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?
- Molecular docking : Simulate binding poses in serotonin receptor crystal structures (PDB: 6WGT) to prioritize substituents enhancing hydrophobic interactions .
- ADMET prediction : Tools like SwissADME forecast bioavailability (%F) and blood-brain barrier permeability, guiding substituent selection (e.g., methyl vs. methoxy groups) .
- QSAR models : Corrogate electronic (Hammett σ) and steric (Taft E) parameters with experimental logP values to optimize lipophilicity (target cLogP: 2–3) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
